methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate

Description

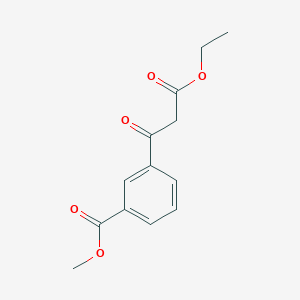

Methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate (CAS: 371249-81-9) is a methyl ester derivative featuring a benzoate backbone substituted at the 3-position with a 3-ethoxy-3-oxopropanoyl group. Its IUPAC name reflects the ethoxy ester moiety attached to the propionyl chain, which is further linked to the aromatic ring. This compound is structurally characterized by the presence of both ester functionalities (methoxy and ethoxy) and a ketone group, making it a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and pharmaceuticals . Synonyms include ethyl 3-[4-(methoxycarbonyl)phenyl]-3-oxopropanoate, highlighting its role as a β-keto ester derivative .

Properties

IUPAC Name |

methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-3-18-12(15)8-11(14)9-5-4-6-10(7-9)13(16)17-2/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKMYNVYASJQOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801240053 | |

| Record name | Ethyl 3-(methoxycarbonyl)-β-oxobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801240053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371249-81-9 | |

| Record name | Ethyl 3-(methoxycarbonyl)-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=371249-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(methoxycarbonyl)-β-oxobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801240053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-(3-methoxycarbonylphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The phenyl ring and methoxycarbonyl group contribute to the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of β-keto esters and aryl-substituted benzoates. Below is a detailed comparison with key analogs:

Substituted Benzoyl Acetates

a) Methyl 4-(3-(Furan-2-yl)-3-Oxopropanoyl)Benzoate

- Structure : Similar backbone but substituted with a furan-2-yl group instead of ethoxy.

- Synthesis : Prepared via LiHMDS-mediated condensation in THF, followed by hydrazine reduction .

- Applications : Likely used in heterocyclic synthesis (e.g., oxazoles or imidazoles) due to the reactive furan moiety, which can participate in cycloaddition reactions.

b) Methyl 4-Trifluoromethylbenzoylacetate

- Structure : Features a trifluoromethyl (-CF₃) group at the 4-position of the benzoyl moiety.

- Properties : The electron-withdrawing CF₃ group reduces electron density on the aromatic ring, altering solubility (lower polarity) and acidity (enhanced β-keto ester acidity) compared to the ethoxy derivative .

- Applications : Useful in fluorinated drug intermediates, leveraging the metabolic stability imparted by the CF₃ group .

Ethyl 3-Oxopropanoate Derivatives

a) Ethyl 3-(2-Methoxyphenyl)-3-Oxopropanoate

- Structure : Ethyl ester with a 2-methoxyphenyl substituent.

- Synthesis: Catalytic condensation of methyl 2-benzoylamino-3-oxobutanoate with aromatic amines under acidic conditions .

b) Ethyl 3-(3-Methylbenzo[d]Isoxazol-6-yl)-3-Oxopropanoate

- Structure : Incorporates a benzoisoxazole heterocycle.

- Applications : Serves as a precursor in medicinal chemistry due to the isoxazole ring’s bioactivity (e.g., antimicrobial or anti-inflammatory agents) .

- Differentiation : The heterocyclic system enhances rigidity and may improve binding affinity in biological targets compared to simple aryl groups .

Methyl Benzoate Derivatives with Diverse Substituents

- Methyl 3-Iodo-4-Ethoxybenzoate : The iodo substituent offers a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the ethoxy-propionyl group, which is more suited for condensation reactions .

- Methyl 3,5-Bis(Trifluoromethyl)Benzoate : The bis-CF₃ substitution significantly increases hydrophobicity, making it suitable for hydrophobic drug delivery systems .

Structural and Functional Analysis

Substituent Effects on Reactivity

- Electron-Donating Groups (e.g., Ethoxy, Methoxy): Enhance resonance stabilization of the β-keto ester, increasing enolate formation efficiency. This is critical in Claisen or Dieckmann condensations .

- Electron-Withdrawing Groups (e.g., CF₃, NO₂): Increase electrophilicity of the keto group, accelerating nucleophilic additions but reducing enolate stability .

Physicochemical Properties

| Compound | Key Substituent | Solubility Trend | Melting Point (Hypothetical) |

|---|---|---|---|

| Methyl 3-(3-Ethoxy-3-oxopropanoyl)benzoate | Ethoxy | Moderate in polar solvents | ~80–85°C |

| Methyl 4-Trifluoromethylbenzoylacetate | CF₃ | Low in water | ~100–105°C |

| Ethyl 3-(2-Methoxyphenyl)-3-oxopropanoate | 2-Methoxy | High in ethanol | ~60–65°C |

Biological Activity

Methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate is a synthetic organic compound with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- A methoxycarbonyl group attached to a phenyl ring.

- An oxopropanoic acid ethyl ester moiety.

This structural configuration suggests potential for diverse biological interactions, particularly in enzyme inhibition and anti-inflammatory activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing significant inhibition of growth. In vitro studies demonstrated that the compound can disrupt bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it reduced inflammation markers such as TNF-alpha and IL-6, suggesting a mechanism involving the inhibition of pro-inflammatory cytokines.

Case Study:

In a study involving carrageenan-induced paw edema in rats, treatment with this compound resulted in a significant reduction in paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes involved in inflammatory pathways.

- Antioxidant Activity: It exhibits antioxidant effects by scavenging free radicals, contributing to its anti-inflammatory properties.

- Modulation of Immune Response: By affecting cytokine production, it may modulate immune responses, enhancing its therapeutic potential in inflammatory diseases.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Cancer Therapy: Preliminary findings suggest that this compound may inhibit tumor growth in vitro by inducing apoptosis in cancer cells.

- Diabetes Management: It has shown promise in regulating glucose levels in diabetic animal models, indicating potential as an antidiabetic agent.

- Viral Infections: There is emerging evidence that it may possess antiviral properties against certain viruses, warranting further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.